CC-11006
Description
Properties
Molecular Formula |
C17H14N2O3 |
|---|---|
Appearance |
Solid powder |
Synonyms |
CC11006; CC-11006; CC 11006.; NONE |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Cc 11006
Elucidation of Direct Molecular Targets of CC-11006
The primary molecular target of this compound is the protein Cereblon (CRBN). nih.govnih.gov By binding to CRBN, this compound initiates a cascade of events that ultimately leads to the degradation of specific target proteins, known as neosubstrates.
Interaction with Cereblon (CRBN)
This compound is a high-affinity ligand of CRBN, which functions as a substrate receptor within the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex, forming CRL4CRBN. nih.govresearchgate.net Structural and biophysical studies have revealed that this compound binds to CRBN with a significantly higher affinity compared to earlier immunomodulatory drugs like lenalidomide (B1683929) and pomalidomide (B1683931). ijrpr.comharvard.edu This enhanced binding is attributed to increased contacts between this compound and CRBN, leading to a more stable interaction. nih.govresearchgate.net The binding of this compound to CRBN induces a conformational change in the E3 ligase complex, which is crucial for the subsequent recruitment of neosubstrates. nih.gov
Binding Affinity of this compound to Cereblon (CRBN)
| Compound | Binding Affinity to CRBN (IC50) | Fold Increase in Affinity vs. Lenalidomide/Pomalidomide |
|---|---|---|
| This compound (Iberdomide) | ~150 nM ijrpr.com | ~10-20 fold greater ijrpr.comharvard.edu |
| Lenalidomide | Lower affinity | - |
| Pomalidomide | Lower affinity | - |
Modulation of E3 Ubiquitin Ligase Complex Activity (CRL4CRBN)
Upon binding to CRBN, this compound acts as a "molecular glue," effectively altering the substrate specificity of the CRL4CRBN E3 ubiquitin ligase complex. nih.gov This modulation does not inhibit the enzymatic activity of the ligase but rather redirects it to recognize and bind to proteins that it would not normally target for ubiquitination. This hijacking of the cellular protein degradation machinery is the core of this compound's mechanism of action. The stable ternary complex formed between CRBN, this compound, and a neosubstrate facilitates the transfer of ubiquitin molecules to the target protein, marking it for destruction by the proteasome. nih.gov
Identification and Characterization of this compound-Induced Neosubstrates
The therapeutic effects of this compound are a direct consequence of the degradation of its specific neosubstrates. The most well-characterized of these are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
Role in Ikaros (IKZF1) Degradation
This compound is a potent inducer of Ikaros (IKZF1) degradation. ijrpr.comtandfonline.com Ikaros is a critical transcription factor for the development and differentiation of lymphoid cells. In certain hematological malignancies, such as multiple myeloma, Ikaros is essential for the survival of cancer cells. By promoting the ubiquitination and subsequent proteasomal degradation of Ikaros, this compound effectively eliminates a key survival factor for these malignant cells. harvard.educonfex.com Studies have shown that this compound induces a more rapid and profound degradation of Ikaros compared to earlier immunomodulatory agents, which is consistent with its higher binding affinity for CRBN. harvard.eduresearchgate.net
Role in Aiolos (IKZF3) Degradation
Similar to Ikaros, Aiolos (IKZF3) is another lymphoid transcription factor that is a primary neosubstrate of the this compound-bound CRL4CRBN complex. ijrpr.comtandfonline.com Aiolos plays a crucial role in B-cell development and plasma cell differentiation and is also implicated in the pathology of multiple myeloma. The degradation of Aiolos by this compound mirrors that of Ikaros, leading to the disruption of essential signaling pathways for myeloma cell survival and proliferation. harvard.eduresearchgate.net The enhanced potency of this compound in degrading both Ikaros and Aiolos is a key factor in its improved anti-myeloma activity. researchgate.net
Degradation Potency of this compound on Ikaros and Aiolos
| Neosubstrate | Effect of this compound | Comparison with Lenalidomide/Pomalidomide |
|---|---|---|
| Ikaros (IKZF1) | Potent and rapid degradation harvard.eduresearchgate.net | More potent and deeper degradation nih.govresearchgate.net |
| Aiolos (IKZF3) | Potent and rapid degradation harvard.eduresearchgate.net | More potent and deeper degradation nih.govresearchgate.net |
Discovery of Other Substrates Targeted for Proteasomal Degradation
While Ikaros and Aiolos are the most prominent neosubstrates of this compound, research into the broader landscape of proteins targeted by this class of molecules is ongoing. Comprehensive proteomic analyses have been employed to identify other potential neosubstrates of CRBN modulators. nih.gov
One such protein is the transcription factor SALL4 . Studies have shown that immunomodulatory drugs can induce the degradation of SALL4. nih.govelifesciences.orgnih.gov Interestingly, one study noted that this compound (CC-220) causes less degradation of SALL4 compared to pomalidomide, suggesting a degree of selectivity among different CRBN modulators. researchgate.net
Other proteins, such as GSPT1 (G1 to S phase transition 1) and casein kinase 1 alpha (CK1α) , have been identified as neosubstrates for other CRBN modulators. nih.govnih.govlarvol.commedchemexpress.com While direct and exclusive evidence for potent degradation of GSPT1 and CK1α by this compound is still emerging from targeted studies, the broader screening of CRBN modulators suggests that the neosubstrate scope of these agents is wider than initially understood. nih.govbiorxiv.orgsubstack.com The continued exploration of the neosubstrate landscape will be crucial for a complete understanding of the therapeutic effects and potential off-target activities of this compound.
Impact of CC-92480 (Mezigdomide) on Intracellular Signaling Pathways
The primary mechanism of action for mezigdomide (B2442610) (CC-92480) is its function as a potent Cereblon E3 Ligase Modulator (CELMoD). It binds to the cereblon protein within the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex, altering its substrate specificity. nih.gov This leads to the rapid and profound degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govyoutube.com The degradation of these transcription factors initiates a cascade of downstream events that result in both direct anti-tumor effects and significant immunomodulatory activity. nih.govyoutube.com While the degradation of Ikaros and Aiolos is the central mechanism, this has subsequent effects on various intracellular signaling cascades.
Modulation of PI3K/AKT Pathway Components
The direct modulation of the Phosphoinositide 3-kinase (PI3K)/AKT pathway by mezigdomide is not its primary described mechanism of action. The anti-proliferative and pro-apoptotic effects of the compound are more directly linked to the downstream consequences of Ikaros and Aiolos degradation. These transcription factors are crucial for the survival and proliferation of certain cancer cells, and their removal is a key driver of the compound's autonomous cell-killing activity. ashpublications.org
Regulation of Focal Adhesion Kinase (FAK) Signaling
Current preclinical data on mezigdomide does not highlight the regulation of Focal Adhesion Kinase (FAK) signaling as a principal pathway through which it exerts its effects. The compound's impact on cell adhesion and interaction with the tumor microenvironment is more directly attributed to its immunomodulatory properties, such as enhancing T-cell engagement with tumor cells. nih.gov For instance, mezigdomide has been shown to upregulate the expression of adhesion molecules on multiple myeloma cells, which is a key factor in enhancing T-cell-mediated killing, particularly in combination with bispecific antibodies. nih.gov
Effects on other Kinase Cascades
As a downstream consequence of Ikaros and Aiolos degradation, mezigdomide has been shown to affect other kinase-related pathways. One notable effect is the downregulation of CDC28 protein kinase regulatory subunit 1B (CKS1B). nih.gov CKS1B is associated with poor prognosis in multiple myeloma, and its downregulation represents an indirect effect of mezigdomide on cell cycle regulation pathways. nih.gov
Immunomodulatory Effects of CC-92480 (Mezigdomide) in In Vitro Systems
Mezigdomide is characterized by its potent immunomodulatory activities, which are significantly more pronounced than earlier generation immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide. nih.govresearchgate.net These effects are primarily driven by the degradation of Aiolos and Ikaros, which act as repressors of T-cell activity and interferon-stimulated genes. nih.govnih.gov
Enhancement of T-cell and Natural Killer (NK) Cell-Mediated Immunity
In vitro studies have consistently demonstrated that mezigdomide robustly activates the immune system. The degradation of Ikaros and Aiolos in peripheral blood mononuclear cells (PBMCs) leads to potent T-cell activation. ashpublications.org This is evidenced by increased T-cell proliferation and enhanced immune-mediated killing of tumor cells in co-culture experiments. ashpublications.orgnih.gov
Mezigdomide also stimulates Natural Killer (NK) cells. nih.gov Studies have reported increases in proliferating NK cells in the presence of the compound. ashpublications.orgfrontiersin.org Furthermore, mezigdomide treatment can increase the cell surface expression of molecules like CD38 on myeloma cells, which may enhance antibody-dependent cellular cytotoxicity (ADCC) mediated by NK cells when used in combination with anti-CD38 monoclonal antibodies like daratumumab. nih.gov
The table below summarizes the observed effects of mezigdomide on immune cells in preclinical models.
| Cell Type | Effect | Mechanism/Observation | Source(s) |
| T-Cells | Activation & Proliferation | Degradation of Ikaros/Aiolos; Increased IL-2 production. | ashpublications.org, nih.gov |
| Enhanced Tumor Cell Killing | Increased T-cell/target cell interactions. | nih.gov, researchgate.net | |
| NK Cells | Activation & Proliferation | Increased percentage of Ki67+ proliferative NK cells. | nih.gov, ashpublications.org |
| Enhanced ADCC | Upregulation of CD38 on tumor cells. | nih.gov |
Profiling of Cytokine and Chemokine Production (e.g., TNF-α, IL-2, IL-6, IL-10)
A key feature of mezigdomide's immunomodulatory action is the significant enhancement of cytokine production by T-cells. In vitro treatment of PBMCs with mezigdomide leads to a marked increase in the secretion of key immunostimulatory cytokines.
Interleukin-2 (IL-2): Production of IL-2 is significantly promoted. ashpublications.orgresearchgate.net IL-2 is a critical cytokine for T-cell proliferation and the activation of other immune cells.
Interferon-gamma (IFN-γ): Secretion of IFN-γ is also substantially increased. ashpublications.orgresearchgate.net IFN-γ has pleiotropic effects, including enhancing antigen presentation and the cytotoxic activity of T-cells and NK cells.
Interestingly, while stimulating T-cell cytokine production, some studies suggest that CELMoDs like mezigdomide may reduce the secretion of certain pro-inflammatory cytokines from monocytes and macrophages. nih.gov This includes a potential suppression of Interleukin-6 (IL-6) and Interleukin-1 beta (IL-1β), which could be relevant for mitigating the cytokine release syndrome associated with some immunotherapies. nih.gov Pomalidomide, a related compound, has been shown to inhibit tumor necrosis factor-alpha (TNF-α) while being a potent elevator of IL-2 and IL-10. cellsignal.commedchemexpress.com
The table below outlines the modulation of key cytokines by mezigdomide and related compounds in in vitro systems.
| Cytokine | Effect | Cellular Source | Source(s) |
| IL-2 | Increased Production | T-Cells | ashpublications.org, researchgate.net |
| IFN-γ | Increased Production | T-Cells | ashpublications.org, researchgate.net |
| IL-6 | Potential Reduction | Monocytes/Macrophages | nih.gov |
| IL-1β | Potential Reduction | Monocytes/Macrophages | nih.gov |
| TNF-α | Inhibition (by related IMiDs) | Not Specified | cellsignal.com |
| IL-10 | Increased Production (by related IMiDs) | Not Specified | medchemexpress.com |
Mechanisms of Anti-inflammatory Action (e.g., COX-2 Inhibition)
This compound exhibits potent anti-inflammatory properties through the modulation of key inflammatory mediators. One of the significant mechanisms is the inhibition of cyclooxygenase-2 (COX-2) expression. COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. In cellular assays, pomalidomide has been shown to inhibit the expression of COX-2.
Direct Cellular Responses Induced by this compound In Vitro
This compound elicits direct effects on cancer cells, leading to the inhibition of their growth and survival. These responses are primarily driven by the induction of cell cycle arrest and apoptosis.
Anti-proliferative Activity in Research Cell Lines
This compound has demonstrated significant anti-proliferative activity across a range of hematological cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for various cell lines. For instance, in multiple myeloma cell lines, pomalidomide has shown IC50 values of 8 µM in RPMI8226 cells and 10 µM in OPM2 cells after 48 hours of treatment. researchgate.net A broader analysis across different hematological tumor cell lines reveals a range of sensitivities to pomalidomide.
Anti-proliferative Activity of this compound (Pomalidomide) in Hematological Cancer Cell Lines
| Tumor Type | Cell Line | IC50 (nM) ± SD |
|---|---|---|
| Burkitt lymphoma | Raji | 0.83 ± 0.15 |
| Burkitt lymphoma | Ramos | 0.66 ± 0.20 |
| Diffuse large B-cell lymphoma | OCI-LY1 | 12.85 ± 1.24 |
| Diffuse large B-cell lymphoma | SUDHL-4 | 1.09 ± 0.36 |
| Mantle cell lymphoma | Jeko-1 | 1.79 ± 0.35 |
| Multiple myeloma | MM1s | 2.33 ± 0.54 |
| Multiple myeloma | RPMI-8226 | 1.76 ± 1.38 |
| Acute myeloid leukemia | MV4-11 | 1.68 ± 0.11 |
| Acute myeloid leukemia | MOLM-13 | 0.28 ± 0.057 |
| Chronic myeloid leukemia | LAMA84 | 8.95 ± 0.354 |
| Chronic myeloid leukemia | K562 | 6.70 ± 1.75 |
| B-cell acute lymphoblastic leukemia | BL-2** | 2.08 ± 0.10 |
* Belong to Ph+ cells. ** Isolated from pleural effusion of Ph+ B-ALL model mice. Data sourced from Supplementary Table 2, Figshare. figshare.com
Induction of Apoptotic and Necroptotic Processes
This compound is a potent inducer of apoptosis, or programmed cell death, in susceptible cancer cells. The primary mechanism of apoptosis induction by pomalidomide involves the activation of the extrinsic apoptotic pathway, initiated by the activation of caspase-8. researchgate.net The binding of pomalidomide to cereblon leads to the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This degradation, in turn, is linked to the activation of caspase-8. Once activated, caspase-8 can directly cleave and activate downstream effector caspases, such as caspase-3. Activated caspase-3 is a key executioner of apoptosis, responsible for the cleavage of numerous cellular proteins, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Currently, there is no direct scientific evidence to suggest that this compound induces necroptosis, a form of programmed necrosis that is typically mediated by RIPK1, RIPK3, and MLKL. The known molecular mechanisms of this compound primarily revolve around the induction of apoptosis.
Cell Cycle Arrest Mechanisms
In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase. This arrest prevents cells from entering the S phase, during which DNA replication occurs. A key mediator of this effect is the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21WAF1/Cip1. The increase in p21 expression leads to the inhibition of cyclin-dependent kinases, particularly CDK4 and CDK6, which are crucial for the G1 to S phase transition. The inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma protein (Rb), thereby keeping it in its active, hypophosphorylated state where it binds to and sequesters the E2F transcription factor. This prevents the transcription of genes necessary for S phase entry, effectively causing the cell to arrest in G1. Some studies also suggest that pomalidomide treatment can lead to a decrease in the levels of cyclin D1, a key regulatory partner of CDK4 and CDK6. nih.gov
Preclinical Pharmacological Profiling and Biological Activity Assessments of Cc 11006
In Vitro Research Methodologies for CC-11006
A variety of in vitro research methodologies have been employed to elucidate the cellular and biochemical effects of this compound. These studies have been crucial in understanding its mechanism of action and identifying its potential therapeutic targets.
Cell-based assays have been fundamental in assessing the anti-proliferative and cytotoxic effects of this compound on cancer cells.
Anti-Proliferative Activity:
Studies have investigated the anti-proliferative activity of this compound in various hematological malignancy cell lines. For instance, its effects have been evaluated in cell lines with chromosome 5 deletions, such as Namalwa and KG-1, as well as in control cell lines like MUTZ-5 and UT-7. The primary endpoint of these assays is to determine the concentration-dependent inhibition of cell growth, often quantified by measuring the reduction in viable cell numbers after a specific incubation period.
Functional Endpoints:
Beyond simple proliferation, the functional consequences of this compound treatment on immune cells have been a key area of investigation. Assays using peripheral blood mononuclear cells (PBMCs) and purified T cells have been conducted to measure the modulation of cytokine production. For example, the inhibition of tumor necrosis factor-alpha (TNF-α) production by lipopolysaccharide (LPS)-stimulated PBMCs is a hallmark of IMiD activity. Additionally, the ability of this compound to co-stimulate T-cell proliferation and enhance the production of cytokines such as Interleukin-2 (IL-2) has been assessed.
Interactive Data Table: In Vitro Cell-based Assay Findings for this compound
| Assay Type | Cell Line/System | Endpoint Measured | Observed Effect of this compound |
| Anti-Proliferation | Namalwa (Burkitt's lymphoma) | Cell Growth Inhibition | Inhibition of proliferation observed |
| Anti-Proliferation | KG-1 (Acute myelogenous leukemia) | Cell Growth Inhibition | Inhibition of proliferation observed |
| Immunomodulation | LPS-stimulated Human PBMCs | TNF-α Production | Inhibition of TNF-α production |
| Immunomodulation | Stimulated Human Whole Blood | IL-2 Production | Elevation of IL-2 production |
| Immunomodulation | LPS-stimulated Human PBMCs | Cytokine Profile | Inhibition of IL-1β, IL-6, IL-12, GM-CSF, MCP-1, MIP-1α |
Biochemical assays are critical for identifying the direct molecular targets of a compound and characterizing its inhibitory activity against specific enzymes.
Target Engagement with Cereblon (CRBN):
Enzyme Inhibition:
Information regarding the specific inhibitory activity of this compound against other enzymes is limited. The primary mechanism of action for IMiDs is not direct enzyme inhibition in the classical sense but rather the modulation of the E3 ubiquitin ligase complex activity.
Interactive Data Table: Biochemical Assay Findings for this compound
| Assay Type | Target | Parameter Measured | Finding |
| Target Engagement | Cereblon (CRBN) | Binding Affinity (e.g., Kd) | Data not publicly available |
| Enzyme Inhibition | Various | IC50/Ki | Data not publicly available |
Phenotypic screening involves testing a compound across a variety of cellular models to identify its effects on cellular phenotypes without a preconceived target. While specific phenotypic screening campaigns focused solely on this compound are not detailed in available literature, the development of IMiDs inherently involves a phenotypic approach. The initial discovery of thalidomide's immunomodulatory and anti-angiogenic effects was a result of observing its physiological effects. For this compound, its characterization in various cell-based assays that measure complex cellular responses, such as cytokine production and cell proliferation, can be considered a form of targeted phenotypic screening within the context of hematological malignancies and inflammation.
Quantitative cell-based assays are essential for determining the potency and efficacy of a compound. These assays generate dose-response curves, from which key parameters like the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) are derived.
For this compound, quantitative assays have been used to measure:
Cytokine Inhibition: The IC50 for the inhibition of TNF-α and other pro-inflammatory cytokines in LPS-stimulated PBMCs.
Anti-proliferative Activity: The IC50 for the inhibition of growth in various hematological cancer cell lines.
While the execution of such quantitative assays is standard preclinical practice, the specific IC50 values for this compound are not consistently reported in publicly accessible sources. The stereochemistry of thalidomide (B1683933) analogs is known to significantly impact their biological activity, with different enantiomers exhibiting varying potencies.
In Vivo Efficacy Studies in Non-Human Disease Models
To evaluate the therapeutic potential of this compound in a physiological context, in vivo efficacy studies in relevant animal models of human diseases are necessary.
Murine models, particularly xenograft models where human cancer cells are implanted into immunodeficient mice, are standard for assessing the in vivo anti-tumor activity of drug candidates.
Multiple Myeloma and Lymphoma Xenografts:
While this compound has been identified as a potential treatment for hematological malignancies, specific in vivo efficacy data from murine models of multiple myeloma or lymphoma for this particular compound is not extensively detailed in the available literature. However, studies on closely related thalidomide analogs have demonstrated significant anti-tumorigenic activity in mouse xenograft models of multiple myeloma. For instance, in studies with the NCI-H929 multiple myeloma cell line xenograft model, other immunomodulatory compounds have shown profound efficacy in reducing tumor growth. It is anticipated that this compound would be evaluated in similar models to determine its in vivo efficacy, measuring endpoints such as tumor growth inhibition, survival benefit, and pharmacodynamic markers of drug activity in the tumor tissue.
Interactive Data Table: In Vivo Efficacy Study Findings for this compound
| Model Type | Cancer Type | Key Findings |
| Murine Xenograft | Multiple Myeloma | Data not publicly available |
| Murine Xenograft | Lymphoma | Data not publicly available |
Assessment of Anti-tumorigenic Activity in Solid Tumor Animal Models
Detailed preclinical data regarding the anti-tumorigenic activity of this compound in solid tumor animal models is not extensively available in the public domain. As a member of the Selective Cytokine Inhibitory Drugs (SelCIDs) class, which are analogues of thalidomide, its potential for anti-tumor activity is inferred from the known properties of this class of compounds. Research on related thalidomide analogues has demonstrated anti-tumor effects in various cancer models, which are often attributed to their anti-angiogenic and immunomodulatory properties. However, specific in vivo studies detailing tumor growth inhibition, survival benefits, or mechanistic insights for this compound in solid tumor xenograft or syngeneic models have not been sufficiently reported to construct a detailed assessment.
Studies on Anti-angiogenic Properties in In Vivo Systems
Evaluation of Immunomodulatory Effects in Preclinical Animal Models
The immunomodulatory effects of thalidomide and its analogues are a cornerstone of their therapeutic activity, particularly in hematological malignancies. These compounds are known to modulate cytokine production and enhance T-cell and Natural Killer (NK) cell-mediated immunity. As a SelCID, this compound is expected to possess immunomodulatory properties. However, specific preclinical in vivo data characterizing these effects for this compound are lacking. Detailed studies in animal models that would typically involve the analysis of immune cell populations (e.g., T-cell subsets, NK cells, regulatory T cells), cytokine profiles (e.g., TNF-α, IL-2, IL-10) in response to this compound treatment, and functional assays of immune cell activity are not publicly documented.
Combination Research Strategies with other Investigational Agents in Animal Models
Given the multi-faceted mechanism of action of thalidomide analogues, they are often explored in combination with other therapeutic agents to enhance anti-tumor efficacy. Synergistic effects have been observed with various agents, including chemotherapy, proteasome inhibitors, and monoclonal antibodies in preclinical models of cancer. However, there is no specific preclinical data available for combination studies involving this compound in animal models of solid tumors. Research detailing the therapeutic benefit of combining this compound with other investigational agents, including data on enhanced tumor growth inhibition or survival, has not been published.
Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Relationship Studies
Analysis of Compound Exposure and Distribution in Preclinical Species
Information regarding the preclinical pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties in relevant animal species, is not publicly available. Key pharmacokinetic parameters such as bioavailability, plasma clearance, volume of distribution, and half-life, which are essential for understanding the compound's exposure profile, have not been reported. Furthermore, tissue distribution studies that would elucidate the concentration of this compound in tumor tissue versus other organs are not available.
Correlation of PK/PD with Target Engagement and Efficacy in Animal Models
A critical aspect of preclinical drug development is establishing a clear relationship between the pharmacokinetic profile of a compound, its pharmacodynamic effects (i.e., target engagement), and the ultimate therapeutic efficacy. For this compound, the specific molecular target and the downstream pathways it modulates are not fully elucidated in the public domain. Consequently, there are no available preclinical studies that correlate the exposure of this compound with the modulation of its intended target in vivo or with anti-tumor efficacy in animal models. Such studies would be crucial for optimizing dosing schedules and predicting clinical outcomes.
Structure Activity Relationships Sar and Medicinal Chemistry Research on Cc 11006
Comprehensive Analysis of the 3-Aminoglutarimide Moiety in CC-11006 Activity
The 3-aminoglutarimide moiety is a critical pharmacophore for the biological activity of this compound and other thalidomide (B1683933) analogs. dovepress.com This structural component is essential for their binding to the cereblon (CRBN) protein, which is a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. nih.govnih.gov The interaction is primarily mediated by the glutarimide (B196013) ring, which fits into a hydrophobic pocket in the thalidomide-binding domain of CRBN. nih.gov
The key interactions between the 3-aminoglutarimide moiety and CRBN have been elucidated through structural studies of related compounds. The glutarimide ring forms a set of conserved hydrogen bonds with amino acid residues within the binding pocket, including tryptophan (Trp) and histidine (His). researchgate.net The phthalimide (B116566) ring, the other major component of thalidomide-like structures, is involved in binding to neo-substrates for ubiquitination. nih.gov For this compound, any modification to the glutarimide ring that disrupts these key interactions would be expected to abrogate its biological activity. Research has shown that analogs lacking an intact glutarimide ring lose their antiangiogenic activity. nih.gov
The nitrogen atom of the glutarimide ring in this compound is substituted, a characteristic feature of this class of compounds that is essential for their therapeutic activity. dovepress.com The hydrogen atom at the chiral center of the 3-aminoglutarimide moiety is exchangeable, which leads to the rapid interconversion of the enantiomers under physiological conditions. dovepress.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.orgijnrd.org For immunomodulatory drugs, QSAR models can be developed to predict their activity based on various molecular descriptors. dovepress.comdovepress.com
While general QSAR studies have been conducted for various classes of immunomodulatory and anticancer agents, dovepress.comnih.gov specific QSAR models for this compound analogs are not extensively reported in publicly available literature. The development of such models would typically involve the synthesis of a library of this compound analogs with systematic variations in their chemical structures. The biological activities of these analogs, such as their binding affinity to cereblon or their immunomodulatory effects, would then be measured. Finally, statistical methods would be employed to correlate these activities with calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties). ijnrd.org Such models could be valuable in guiding the design of new this compound analogs with improved potency or selectivity.
Impact of Stereochemistry on the Biological Activity of this compound
This compound possesses a chiral center at the 3-position of the glutarimide ring, and thus exists as two enantiomers, (R)-CC-11006 and (S)-CC-11006. dovepress.com The stereochemistry at this center has a profound impact on the biological activity of thalidomide and its analogs. nih.govnih.gov
A significant challenge in the preclinical and clinical development of thalidomide analogs, including this compound, is the chemical instability of the chiral center. nih.gov The enantiomers of this compound rapidly interconvert under physiological conditions, a process known as racemization. dovepress.com This interconversion is due to the acidic nature of the proton at the chiral center of the 3-aminoglutarimide moiety. dovepress.com The rate of this interconversion is often fast compared to the rate of elimination of the drug from the body. dovepress.com This rapid racemization makes it difficult to study the pharmacological properties of the individual enantiomers in vivo, as administration of a single enantiomer results in the formation of a mixture of both. nih.gov
To overcome the challenge of rapid racemization, a technique known as Deuterium-Enabled Chiral Switching (DECS) has been applied to this compound. nih.gov This methodology involves the replacement of the hydrogen atom at the chiral center with its heavier isotope, deuterium (B1214612). nih.gov The increased mass of deuterium slows down the rate of chiral interconversion, a phenomenon known as the kinetic isotope effect. This stabilization allows for the isolation and individual study of the deuterated enantiomers, (R)-D-CC-11006 and (S)-D-CC-11006, both in vitro and in vivo. nih.gov The DECS approach has been instrumental in enabling the characterization of the distinct pharmacological profiles of the individual enantiomers of several thalidomide analogs. nih.gov
Through the use of DECS, it has been possible to investigate the differential activities of the stabilized enantiomers of thalidomide analogs. For the broader class of these compounds, it has been established that the (S)-enantiomer typically exhibits a significantly stronger binding affinity for cereblon compared to the (R)-enantiomer. mdpi.com This difference in binding affinity often translates to differences in downstream biological effects. For instance, the (S)-enantiomer is generally more potent in its immunomodulatory and anti-cancer activities. nih.gov While specific preclinical data for the individual deuterated enantiomers of this compound are not detailed in the provided search results, the established principles for this class of compounds suggest that (S)-D-CC-11006 would be the more active enantiomer in preclinical models. nih.govmdpi.com
Design and Synthesis of Novel this compound Analogs for Enhanced Research Utility
The design and synthesis of novel analogs of existing drugs are a cornerstone of medicinal chemistry, aimed at improving properties such as potency, selectivity, and pharmacokinetic profiles. youtube.com For this compound, the synthesis of novel analogs could provide valuable research tools to further probe the biology of cereblon and to explore new therapeutic applications.
While the search results provide general strategies for the synthesis of thalidomide analogs, mdpi.com specific examples of the design and synthesis of novel this compound analogs for enhanced research utility are not explicitly detailed. The synthesis of such analogs would likely involve modifications to the phthalimide portion of the molecule, as the 3-aminoglutarimide moiety is generally considered essential for cereblon binding and is often conserved. nih.gov Modifications could include the introduction of various functional groups to alter the molecule's physicochemical properties or to attach probes for biochemical assays. The synthesis of such analogs would enable a more detailed exploration of the structure-activity relationships around the this compound scaffold.
Structure-Guided Design Principles for Optimizing Target Affinity
The design of this compound is rooted in the established pharmacophore of thalidomide analogs, which are known to exert their biological effects through interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex. The core structure of these molecules, including this compound, features a glutarimide moiety and a phthalimide ring system.
A critical aspect of the structure-guided design of thalidomide analogs is the stereochemistry at the chiral center of the glutarimide ring. It is widely recognized that the (S)-enantiomer is predominantly responsible for the CRBN-binding and subsequent immunomodulatory and anti-cancer activities, while the (R)-enantiomer is associated with the notorious teratogenic effects of thalidomide. nih.gov However, these enantiomers can interconvert under physiological conditions. nih.gov This understanding has driven efforts to develop chirally stable analogs.
The primary target of this compound and related immunomodulatory drugs (IMiDs) is Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. nih.govchemrxiv.org The glutarimide moiety of these compounds binds within a specific pocket on CRBN, often referred to as the "tri-Trp pocket" due to the presence of three key tryptophan residues. nih.gov This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). chemrxiv.org
The design of this compound, identified as N-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]methyl}cyclopropanecarboxamide, represents a strategic modification of the core thalidomide scaffold. nih.gov The key structural features and their rationale in optimizing target affinity are outlined below:
| Structural Moiety | Design Principle | Impact on Target Affinity |
| Glutarimide Ring | Essential for CRBN binding. | The (S)-enantiomer exhibits a more favorable conformation for binding to the tri-Trp pocket of CRBN. nih.gov |
| Phthalimide Ring | Provides a scaffold for substitution and influences interactions with the entrance of the CRBN binding pocket. | Modifications at the 4-position can significantly impact biological activity. |
| 4-Substituent | Introduction of an N-cyclopropylmethyl-carboxamide group. | This modification is designed to optimize interactions with the surface of CRBN and potentially modulate substrate specificity and downstream biological effects. |
The substitution at the 4-position of the phthalimide ring is a key area of medicinal chemistry exploration for this class of compounds. Research on various 4-substituted thalidomide analogs has demonstrated that the nature of this substituent can dramatically influence biological outcomes, such as the inhibition of tumor necrosis factor-alpha (TNF-α) production. nih.govencyclopedia.pub For instance, the introduction of an amino group at the 4-position has been shown to yield potent inhibitors of TNF-α release. nih.gov The N-cyclopropylmethyl-carboxamide group in this compound is a more complex substituent, suggesting a design strategy aimed at achieving a specific balance of potency, selectivity, and pharmacokinetic properties.
Development of Advanced Synthetic Methodologies for Derivatives
The synthesis of this compound and its derivatives is crucial for exploring its full therapeutic potential and for conducting detailed structure-activity relationship studies. Researchers have developed various synthetic strategies, including advanced methodologies to introduce specific modifications and to generate chirally stable versions of the molecule.
A notable advancement in the synthesis of this compound derivatives is the preparation of its deuterated enantiomers. nih.gov This involves the use of deuterated chiral starting materials to create analogs where the hydrogen atom at the chiral center of the glutarimide ring is replaced by deuterium, a heavy isotope of hydrogen. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down the rate of racemization, allowing for the isolation and evaluation of the individual, chirally stable enantiomers. nih.govnih.gov This technique is invaluable for dissecting the specific biological roles of each enantiomer.
General synthetic strategies for creating a library of derivatives of related immunomodulatory drugs, such as pomalidomide (B1683931), are also highly relevant to this compound. These methods provide a toolkit for medicinal chemists to systematically modify the core structure. Key approaches include:
N-Alkylation: This involves the introduction of alkyl groups onto the nitrogen atom of the phthalimide ring or other suitable positions. researchgate.netresearchgate.net This can be achieved through reactions with alkyl halides or other alkylating agents. nih.gov
N-Acylation: This method introduces acyl groups, which can alter the electronic and steric properties of the molecule. nih.gov
Nucleophilic Aromatic Substitution (SNAr): This is a powerful technique for introducing a variety of substituents onto the aromatic phthalimide ring. For example, starting with a 4-fluoro-substituted thalidomide analog, various nucleophiles can be used to displace the fluorine atom and introduce new functional groups. nih.gov
Solid-Phase Synthesis: To expedite the creation of a diverse range of analogs, solid-phase synthesis methodologies have been developed for thalidomide and its derivatives. acs.org This approach involves attaching the molecule to a solid support, allowing for rapid, sequential chemical modifications and easy purification.
These synthetic methodologies enable the systematic exploration of the chemical space around the this compound scaffold, facilitating the identification of derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Exploration of Chemical Modifications for Modulating Biological Profiles
Chemical modifications to the this compound structure are explored to modulate its biological profile, including its immunomodulatory and anti-proliferative activities. The goal is to enhance desired therapeutic effects while minimizing potential side effects.
As previously mentioned, a key modification has been the deuteration of the chiral center in the glutarimide ring of this compound. nih.govresearchgate.net This modification stabilizes the individual (R)- and (S)-enantiomers, allowing for a more precise evaluation of their distinct biological activities. nih.govresearchgate.net Studies on deuterated thalidomide enantiomers have confirmed that the (S)-enantiomer has a higher binding affinity for CRBN and is responsible for the desired therapeutic effects, while the (R)-enantiomer has been linked to teratogenicity. nih.gov By analogy, the stabilization and separation of this compound enantiomers are critical for understanding and potentially improving its therapeutic index.
Another area of exploration is the modification of the phthalimide ring . Research on other thalidomide analogs has shown that substitutions on this ring system can have a profound impact on the biological activity profile. For instance:
Amino Substitution: The introduction of an amino group at the 4-position of the phthalimide ring can significantly increase the potency of TNF-α inhibition. nih.gov
Fluoro Substitution: The replacement of a hydrogen atom with a fluorine atom at the chiral center of the glutarimide ring has been investigated to create chirally stable analogs of thalidomide. nih.gov One such analog, α-fluoro-4-aminothalidomide, was found to be a significantly more potent TNF-α inhibitor than thalidomide itself and was non-cytotoxic at the tested concentrations. nih.gov A study on the enantiomers of fluoro-thalidomide demonstrated that the (S)-enantiomer was more potent in inhibiting the growth of multiple myeloma cells. researchgate.net
These examples highlight how specific chemical modifications can be used to fine-tune the biological properties of thalidomide analogs. For this compound, similar strategies involving modifications to the phthalimide ring and the N-cyclopropylmethyl-carboxamide side chain could be employed to modulate its cytokine profile, anti-proliferative activity, and other biological effects. The diverse effects of different immunomodulatory drugs on monocyte metabolism and the release of soluble mediators further underscore that even subtle structural differences can lead to distinct biological outcomes. mdpi.com
The following table summarizes the impact of certain chemical modifications on the biological profiles of thalidomide analogs, which provides a framework for understanding potential modifications to this compound:
| Modification | Impact on Biological Profile | Reference |
| Deuteration at Chiral Center | Stabilizes enantiomers, allowing for the isolation of the more active (S)-enantiomer and potentially reducing off-target effects. | nih.govnih.govresearchgate.net |
| 4-Amino Substitution on Phthalimide Ring | Significantly enhances TNF-α inhibitory potency. | nih.gov |
| α-Fluoro Substitution on Glutarimide Ring | Creates chirally stable analogs with potentially increased potency and altered activity profiles. | nih.govresearchgate.net |
Therapeutic Potential and Research Applications of Cc 11006 in Preclinical Settings
Preclinical Investigations in Hematological Malignancies Beyond Myeloma
While IMiDs have a well-established role in multiple myeloma, preclinical studies have investigated the activity of compounds like CC-11006 in other hematological malignancies. Research has explored the anti-proliferative activity of this compound, alongside other IMiDs such as CC-4047 and CC-5013, in various cell lines, including those derived from non-Hodgkin's lymphoma (NHL) fda.gov. These studies aim to understand if the mechanisms by which IMiDs affect myeloma cells, such as modulation of cytokine production and induction of apoptosis, are also applicable and effective in other blood cancers d-nb.infofda.gov. For instance, investigations have looked into the effects of IMiDs on the proliferation of NHL cell lines in vitro fda.gov.
Exploration of this compound's Activity in Novel Solid Tumor Research Models
Preclinical research is extending the investigation of IMiDs, including compounds structurally related to this compound, into solid tumor models. While the primary focus of IMiDs has been hematological malignancies, their immunomodulatory and anti-angiogenic properties suggest potential in solid tumors as well mdpi.comd-nb.info. Novel research models, such as patient-derived xenografts (PDX) and organoids, are increasingly used in preclinical studies to better recapitulate the tumor microenvironment and predict potential clinical responses in solid tumors stjude.cloud. Investigations into the activity of IMiDs in these models could reveal new therapeutic avenues for this compound in solid malignancies, potentially in combination with other therapies frontiersin.orgmdpi.com.
Broader Immunomodulatory Applications in Preclinical Disease Models
Preclinical Data on Cytokine Modulation by this compound and Other IMiDs
| Compound | Effect on TNF-α Production (PBMCs) | Effect on IL-2 Production (T cells) | Effect on MIP-3α Production (T cells) |
| This compound | Inhibition | Elevation | Elevation |
| CC-4047 | Inhibition | Elevation | Elevation |
| CC-5013 | Inhibition | Elevation | Elevation |
Note: Data compiled from preclinical in vitro studies fda.gov.
Role of this compound as a Chemical Probe for Target Validation and Pathway Elucidation
Chemical probes are valuable tools in biological research to selectively modulate the function of specific proteins and thus elucidate their roles in biological pathways and disease processes nih.govpromega.ca. Given its known interaction with cereblon and its diverse downstream effects, this compound can serve as a chemical probe to investigate CRBN-dependent pathways and identify novel downstream targets mdpi.comnih.gov. By using this compound in preclinical experiments, researchers can gain insights into the biological consequences of modulating CRBN activity and identify proteins whose degradation is induced by this compound, thereby contributing to target validation and the elucidation of complex signaling networks discoveryontarget.comresearchgate.net.
Comparative Preclinical Studies with Other Immunomodulatory Drugs (IMiDs)
Preclinical studies often involve comparing the activity of novel IMiDs, such as this compound, with established compounds like thalidomide (B1683933), lenalidomide (B1683929) (CC-5013), and pomalidomide (B1683931) (CC-4047). These comparisons help to characterize the unique pharmacological profile of this compound, including its potency, efficacy, and specific effects on different cell types and pathways fda.govnih.gov. Comparative studies can assess differences in their ability to modulate cytokine production, inhibit cell proliferation, or induce apoptosis in various preclinical models, providing valuable data for understanding the potential advantages or distinct applications of this compound fda.gov.
Investigation of Preclinical Resistance Mechanisms to this compound and Mitigation Strategies
Understanding the mechanisms by which cancer cells develop resistance to IMiDs is crucial for developing strategies to overcome it nih.govcrownbio.com. Preclinical research investigates potential resistance mechanisms to this compound, which may involve alterations in cereblon expression, changes in downstream target proteins, activation of alternative survival pathways, or modifications in the tumor microenvironment frontiersin.orgmdpi.comnih.gov. Studies in preclinical models can help identify these mechanisms and evaluate potential mitigation strategies, such as combination therapies targeting multiple pathways or novel agents that can overcome resistance frontiersin.orgcrownbio.com.
Advanced Research Methodologies and Computational Approaches Applied to Cc 11006
Omics-Based Approaches for Mechanistic Discovery
Omics technologies, including proteomics, transcriptomics, and metabolomics, are powerful tools used to gain a holistic understanding of biological systems and the impact of compounds like CC-11006 on these systems hsr.itmdpi.commdpi.com. By analyzing large sets of biological molecules, researchers can identify molecular pathways affected by the compound and potential targets or biomarkers.
Proteomics for Target and Neosubstrate Identification
Proteomics involves the large-scale study of proteins, including their identification, quantification, and characterization bigomics.chmdpi.com. In the context of this compound research, proteomics can be employed to identify the proteins that directly bind to the compound (targets) and also to discover "neosubstrates"—proteins that are targeted for degradation as a result of this compound binding to an E3 ligase complex. Thalidomide (B1683933) analogs, including compounds structurally related to this compound, are known to function by binding to the protein cereblon (CRBN), a component of a Cullin-RING E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of specific proteins (neosubstrates) fda.govresearchgate.net. Activity-based protein profiling (ABPP) coupled with quantitative chemical proteomics is a high-throughput method used to identify drug targets frontiersin.org.
Transcriptomics for Gene Expression Profiling
Transcriptomics is the study of the complete set of RNA transcripts produced by an organism nih.govmdpi.comresearchgate.net. By analyzing changes in gene expression levels after exposure to this compound, researchers can identify the biological pathways and processes that are affected at the transcriptional level elifesciences.orgnih.gov. This can provide insights into the downstream effects of this compound binding to its targets and the cellular response to the compound. Differential gene expression analysis is a common method used to identify genes that are significantly up- or down-regulated mdpi.com.
Structural Biology Techniques for Understanding this compound Interactions
Structural biology techniques are crucial for determining the three-dimensional structures of biological molecules and their complexes, providing detailed insights into how compounds like this compound interact with their targets uclouvain.bescripps.eduwuxibiology.com.
X-ray Crystallography of this compound-Target Protein Complexes
X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal, including proteins and protein-ligand complexes readcrystalbio.comd-nb.infoucl.ac.uknih.gov. By obtaining a crystal of this compound bound to its target protein (such as CRBN or a neosubstrate in complex with CRBN and this compound), researchers can determine the precise binding pose of the compound and the molecular interactions that mediate the binding readcrystalbio.com. This structural information is invaluable for understanding the mechanism of action and for guiding the design of improved analogs.
Cryo-Electron Microscopy for Complex Structure Determination
Cryo-electron microscopy (Cryo-EM) is another advanced technique used to determine the high-resolution structures of biological macromolecules and complexes, particularly those that are difficult to crystallize charite.decopernicus.orgceitec.eunih.gov. Cryo-EM can be used to visualize the entire E3 ligase complex with this compound and its bound neosubstrate, providing a more complete picture of the molecular machinery involved in the compound's activity nih.gov. This technique is particularly useful for studying large, flexible, or transient protein complexes.
Future Research Directions and Unresolved Questions for Cc 11006
Elucidation of Undiscovered Downstream Effectors and Signaling Networks
The precise and complete set of downstream effectors and intricate signaling networks modulated by CC-11006 remains an area requiring further investigation. While this compound, as a thalidomide (B1683933) analog, is understood to potentially modulate the expression of proinflammatory and regulatory cytokines, the full spectrum of proteins and pathways influenced by its activity needs to be elucidated. tenovapharma.comfda.gov Understanding these downstream effects is crucial for a comprehensive understanding of its mechanism of action and for predicting its cellular and physiological impact. Research into identifying the complete protein targets and the subsequent cascade of events following this compound binding is essential.
Identification of Novel Therapeutic Applications in Advanced Preclinical Models
Although this compound has been explored in preclinical studies for hematological malignancies, its potential in other disease areas warrants further investigation using advanced preclinical models. sec.gov Identifying novel therapeutic applications requires comprehensive screening in diverse in vitro and in vivo models that accurately mimic human disease conditions. This includes exploring its efficacy in various cancer types beyond those initially investigated, as well as its potential in inflammatory or immunological disorders where cytokine modulation plays a significant role. annualreports.com Utilizing advanced preclinical models, such as patient-derived xenografts or complex co-culture systems, could provide more translationally relevant insights into its potential therapeutic utility.
Strategies for Overcoming Intrinsic and Acquired Resistance in Research Systems
As with many therapeutic agents, the development of intrinsic or acquired resistance can limit the effectiveness of this compound. Understanding the mechanisms by which research systems develop resistance to this compound is a critical unresolved question. This involves identifying the genetic, epigenetic, or microenvironmental factors that contribute to reduced sensitivity. nih.govmdpi.com Future research should focus on developing strategies to overcome these resistance mechanisms in preclinical settings. This could involve identifying biomarkers predictive of resistance, exploring combination strategies with other agents that counteract resistance pathways, or developing modified versions of this compound less susceptible to resistance. nih.govnih.gov
Development of Advanced Research Tools and Probes Based on this compound
The development of advanced research tools and probes based on the this compound structure would significantly facilitate further mechanistic studies. asm.orgresearchgate.net This includes generating high-affinity and selective probes for target engagement studies, developing chemical tools to track its distribution and metabolism in research systems, and creating modified versions for imaging or pull-down assays to identify interacting proteins. Such tools would enable researchers to more precisely investigate its cellular localization, target binding dynamics, and the downstream consequences of its activity, leading to a deeper understanding of its biological effects.
Exploration of Synergistic Combination Strategies in Preclinical Disease Models
Given the complexity of many diseases, exploring synergistic combination strategies involving this compound in preclinical models is a crucial future direction. nih.govnih.govjpccr.eu Identifying combinations of this compound with other therapeutic agents that result in enhanced efficacy or overcome resistance in preclinical disease models could pave the way for more effective treatment approaches. This requires systematic screening of drug libraries in combination with this compound using high-throughput preclinical platforms and advanced analytical methods to assess synergy. kyinno.com Research should focus on combinations that target complementary pathways or address known resistance mechanisms.
Q & A
Q. How are ethical dilemmas addressed in this compound trials involving vulnerable populations (e.g., elderly MDS patients)?
- Methodological Answer :
- Informed Consent : Use simplified language and iterative consent processes for cognitively impaired participants .
- Data Safety Monitoring Boards (DSMBs) : Implement independent review of adverse events and futility analyses .
- Post-Trial Access : Plan for continued this compound access if efficacy is demonstrated .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
